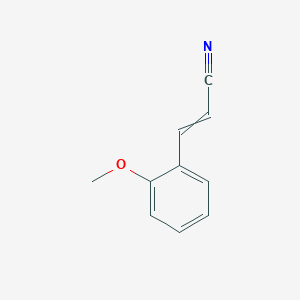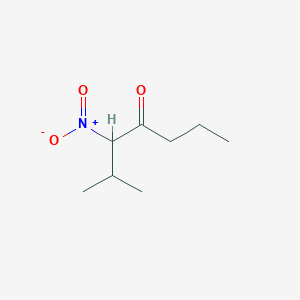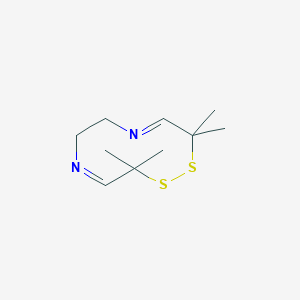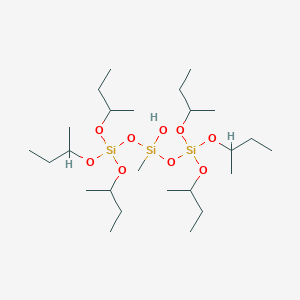
4-Iodobut-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodobut-3-yn-2-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a triple bond within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Iodobut-3-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with iodine in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. Industrial processes may involve optimization of reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodobut-3-yn-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Applications De Recherche Scientifique
4-Iodobut-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Iodobut-3-yn-2-ol involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and the triple bond confer unique reactivity, allowing the compound to participate in a wide range of chemical transformations. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobut-3-en-2-ol: Similar structure but with a double bond instead of a triple bond.
4-Iodobut-2-yn-1-ol: Similar structure but with the hydroxyl group at a different position.
3-Iodoprop-2-yn-1-ol: Similar structure but with a shorter carbon chain.
Uniqueness
4-Iodobut-3-yn-2-ol is unique due to the combination of an iodine atom, a hydroxyl group, and a triple bond within its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
60127-51-7 |
|---|---|
Formule moléculaire |
C4H5IO |
Poids moléculaire |
195.99 g/mol |
Nom IUPAC |
4-iodobut-3-yn-2-ol |
InChI |
InChI=1S/C4H5IO/c1-4(6)2-3-5/h4,6H,1H3 |
Clé InChI |
QXBZJJNSMJJKED-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)

![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)

![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)



![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)

![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)
